2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene
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Overview
Description
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene: is an organic compound with the molecular formula C18H20 It is a member of the dibenzo cyclooctene family, characterized by a fused ring structure that includes two benzene rings and a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethyl-substituted benzene derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the cyclooctene ring. This can be achieved through various methods, including intramolecular cyclization or the use of cyclizing agents.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and form the tetrahydro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process typically includes continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5,6,11,12-Tetrahydro-dibenzo(A,E)cyclooctene: Lacks the dimethyl substitution, leading to different chemical and physical properties.
Dimethyl 5,6,11,12-Tetrahydrodibenzo(A,E)annulene-2,9-dicarboxylate: Contains additional functional groups, affecting its reactivity and applications.
Uniqueness
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of dimethyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
69978-57-0 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
6,15-dimethyltricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene |
InChI |
InChI=1S/C18H20/c1-13-3-5-15-7-8-16-6-4-14(2)12-18(16)10-9-17(15)11-13/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
KABDJPCQYZLATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC3=C(CC2)C=C(C=C3)C)C=C1 |
Origin of Product |
United States |
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